molecular formula C11H10N4O4S B13866468 4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide CAS No. 39588-36-8

4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide

Cat. No.: B13866468
CAS No.: 39588-36-8
M. Wt: 294.29 g/mol
InChI Key: HUUWGFYTPQCOGD-UHFFFAOYSA-N
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Description

4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide is a chemical compound offered for research and development purposes. This benzenesulfonamide derivative is part of a class of compounds known for their broad spectrum of potential bioactivities. Related sulfonamide compounds have been investigated for their antimicrobial properties and have shown promising activity against various microbial strains . Furthermore, structurally similar benzenesulfonamide analogues have demonstrated significant efficacy against parasitic infections. For instance, the compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) has been identified as a potent agent against Leishmania donovani , the parasite responsible for visceral leishmaniasis. Its mechanism of action is associated with increased levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species in infected macrophages, and it may function through the inhibition of histone deacetylase activity . This suggests potential research applications for this compound class in immunology and infectious disease. The structural motif of a sulfonamide group linked to an aminopyridine ring is often explored in medicinal chemistry for designing enzyme inhibitors and other therapeutic candidates . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

39588-36-8

Molecular Formula

C11H10N4O4S

Molecular Weight

294.29 g/mol

IUPAC Name

4-amino-N-(5-nitropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H10N4O4S/c12-8-1-4-10(5-2-8)20(18,19)14-11-6-3-9(7-13-11)15(16)17/h1-7H,12H2,(H,13,14)

InChI Key

HUUWGFYTPQCOGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonylation and Formation of Benzenesulfonamide Core

A common initial step in preparing sulfonamide derivatives like 4-Amino-N-(5-nitropyridin-2-yl)benzenesulfonamide is the sulfonylation of an aromatic amine or an aromatic precursor to introduce the benzenesulfonyl chloride intermediate. This intermediate is then reacted with an amine to form the sulfonamide bond.

  • For example, sulfonation of para-nitrotoluene with chlorosulfonic acid in an organic solvent (such as chlorobenzene or dichloromethane) under controlled temperature and stirring yields 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction conditions typically involve a weight ratio of nitrotoluene to chlorosulfonic acid of 1:1.2–1.5, followed by aqueous workup to remove excess acid and impurities.

  • The sulfonyl chloride intermediate is then reacted with ammonia or an amine under hydrogenation conditions with a catalyst such as 10% Pd/C to reduce the nitro group and form the corresponding aminobenzenesulfonamide.

Nucleophilic Aromatic Substitution on Pyridine Ring

The pyridine moiety bearing the nitro group at the 5-position and substitution at the 2-position (such as 2-chloro or 2-hydroxy) undergoes nucleophilic substitution to introduce the sulfonamide linkage.

  • A reported method involves starting from commercially available 2-hydroxy-5-nitropyridine, which is first chlorinated using reagents like phosphorus oxychloride (POCl3) at elevated temperatures (~120°C) to give 2,3-dichloro-5-nitropyridine. This intermediate then undergoes nucleophilic substitution with the sulfonamide or related nucleophiles in the presence of bases such as cesium carbonate (Cs2CO3) in solvents like dimethylformamide (DMF).

  • This step is crucial for attaching the benzenesulfonamide group to the pyridine ring, forming the N-(5-nitropyridin-2-yl)benzenesulfonamide scaffold.

Selective Nitration and Functional Group Manipulation

Selective nitration on the pyridine ring at the 5-position is achieved using nitrating agents under controlled conditions to avoid over-nitration or side reactions.

  • For instance, tert-butyl nitrite has been used for selective C3-H nitration of 2-sulfanilamidopyridines, which is analogous to nitration at the 5-position in related pyridine sulfonamides. The nitrated products are purified by column chromatography and characterized by NMR and HRMS to confirm the substitution pattern and purity.

Hydrogenation and Reduction Steps

  • After nitration, catalytic hydrogenation using Pd/C catalysts under hydrogen atmosphere reduces nitro groups to amino groups when required, enabling the synthesis of 4-amino derivatives from nitro precursors. This step is typically carried out under high pressure and temperature to ensure complete reduction and high purity of the product.

Purification and Characterization

  • The final products are purified by recrystallization or column chromatography using solvent systems such as petroleum ether (PE) and ethyl acetate (EA) in various ratios (e.g., 5:1 to 10:1). Yields typically range from 80% to 90%, with the products isolated as yellow solids.

  • Characterization includes proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield/Notes
1 Sulfonation Para-nitrotoluene Chlorosulfonic acid, chlorobenzene, stirring 2-methyl-5-nitrobenzenesulfonyl chloride High sulfonation speed, minimal byproducts
2 Nucleophilic aromatic substitution 2,3-dichloro-5-nitropyridine, benzenesulfonamide POCl3 chlorination, Cs2CO3 base, DMF solvent N-(5-nitropyridin-2-yl)benzenesulfonamide Efficient substitution on pyridine ring
3 Selective nitration 2-sulfanilamidopyridines or analogs tert-Butyl nitrite, controlled conditions 5-nitro substituted pyridine sulfonamide Selective C3-H nitration, high purity
4 Catalytic hydrogenation Nitro-substituted sulfonamide 10% Pd/C catalyst, H2 gas, high temp & pressure Amino-substituted sulfonamide derivatives Complete reduction, high purity
5 Purification Crude product Column chromatography (PE:EA), recrystallization Pure 4-amino-N-(5-nitropyridin-2-yl)benzenesulfonamide Yields 80-90%, yellow solid

Detailed Research Outcomes and Notes

  • The sulfonation step using chlorosulfonic acid is noted for its high activity and rapid reaction rate, producing sulfonyl chlorides with minimal side reactions and easy removal of unreacted acid by water washing.

  • The nucleophilic substitution on the pyridine ring is facilitated by the electron-withdrawing nitro group, which activates the ring for substitution at the 2-position chlorine, allowing efficient coupling to the benzenesulfonamide moiety.

  • Selective nitration methods employing tert-butyl nitrite provide regioselective functionalization, crucial for obtaining the desired 5-nitro substitution without affecting other positions on the pyridine or benzene rings.

  • Hydrogenation reduction steps are optimized to minimize side reactions, ensuring high purity of the amino-substituted final compound, which is essential for subsequent biological or chemical applications.

  • Analytical characterization confirms the expected molecular weights and substitution patterns, with NMR data showing characteristic chemical shifts for aromatic protons and sulfonamide NH groups, and HRMS data matching calculated masses within experimental error.

Chemical Reactions Analysis

Types of Reactions

4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural differentiator is the 5-nitro-pyridin-2-yl substituent. Below is a comparative analysis with analogous sulfonamides:

Compound Name Substituent on Sulfonamide Molecular Formula Key Properties/Activities
4-Amino-N-(5-nitropyridin-2-yl)benzenesulfonamide 5-Nitro-pyridin-2-yl C₁₁H₉N₃O₄S High polarity due to nitro group; potential antimicrobial activity (theoretical)
Sulfamethoxazole (4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) 5-Methyl-isoxazol-3-yl C₁₀H₁₁N₃O₃S Clinically used antibiotic; inhibits bacterial folate synthesis
4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Impurity) Pyridin-2-yl C₁₁H₁₁N₃O₂S Pharmacokinetic impurity; reduced electron-withdrawing effects compared to nitro analog
4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide 5-Hydroxy-pyridin-2-yl C₁₁H₁₀N₃O₃S Increased solubility due to hydroxyl group; unconfirmed bioactivity
Sulfisomidine (4-Amino-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide) 2,6-Dimethyl-pyrimidin-4-yl C₁₂H₁₄N₄O₂S Historical sulfonamide antibiotic; limited use due to resistance

Electronic and Solubility Effects

  • However, it may reduce aqueous solubility relative to hydroxylated analogs (e.g., 5-hydroxy-pyridinyl derivative) .
  • Heterocyclic Ring Differences: Pyridine (aromatic, basic) vs. isoxazole (aromatic, non-basic) substituents influence target selectivity. Sulfamethoxazole’s isoxazole ring enhances specificity for bacterial enzymes, whereas pyridine derivatives may exhibit broader interactions .

Biological Activity

4-Amino-N-(5-nitropyridin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its implications in various therapeutic areas. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

4-Amino-N-(5-nitropyridin-2-yl)benzenesulfonamide features a sulfonamide group attached to an aromatic amine, with a nitro-substituted pyridine moiety. This structural configuration is significant for its biological interactions.

The primary mechanism by which 4-amino-N-(5-nitropyridin-2-yl)benzenesulfonamide exerts its biological effects is through inhibition of carbonic anhydrase enzymes. These enzymes are crucial for maintaining acid-base balance and facilitating various physiological processes.

Inhibition Studies

Recent studies have shown that related compounds exhibit strong inhibitory effects on specific carbonic anhydrase isozymes:

  • Inhibition Potency : Compounds similar to 4-amino-N-(5-nitropyridin-2-yl)benzenesulfonamide have demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating high potency and selectivity over other isozymes such as CA II .

Biological Activity Overview

Activity Details
Enzyme Inhibition Inhibits carbonic anhydrase IX (CA IX) with high selectivity; potential applications in cancer therapy due to CA IX's overexpression in tumors .
Antibacterial Activity Exhibits significant antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at certain concentrations .
Apoptosis Induction Induces apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of annexin V-FITC positive cells compared to controls .
Cardiovascular Effects Related sulfonamides have shown effects on perfusion pressure and coronary resistance in isolated rat heart models, indicating potential cardiovascular applications .

Case Studies

  • Cancer Therapy : A study evaluated the effects of 4-amino-N-(5-nitropyridin-2-yl)benzenesulfonamide on breast cancer cell lines. The compound was found to significantly induce apoptosis, suggesting its potential as a therapeutic agent against malignancies where CA IX is overexpressed .
  • Antibacterial Properties : Research demonstrated that derivatives of this compound exhibited notable antibacterial activity, particularly against resistant strains such as Staphylococcus aureus, highlighting its potential in treating bacterial infections .
  • Cardiac Effects : An investigation into the cardiovascular effects indicated that certain benzenesulfonamide derivatives could lower perfusion pressure through calcium channel inhibition, which may have implications for treating hypertension or heart failure .

Pharmacokinetics and Toxicity

Pharmacokinetic studies utilizing computational models have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles for 4-amino-N-(5-nitropyridin-2-yl)benzenesulfonamide derivatives. Theoretical evaluations indicate low toxicity profiles, but further empirical studies are necessary to confirm these predictions .

Q & A

Q. What are the common synthetic routes for 4-amino-N-(5-nitropyridin-2-yl)benzenesulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted acyl chlorides (derived from carboxylic acids using thionyl chloride) react with aminosulfonamides in the presence of pyridine to form sulfonamide linkages . Optimization involves controlling reaction temperature (e.g., 80–100°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios of reactants to minimize side products like nitro-reduction byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : To confirm substitution patterns on the benzene and pyridine rings (e.g., distinguishing amino vs. nitro group environments) .
  • FT-IR : For identifying sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and nitro group (asymmetric stretching at ~1520 cm⁻¹) .
  • HPLC/MS : To verify purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 335 for C₁₁H₁₁N₄O₄S) .

Q. What preliminary biological screening assays are used to evaluate its antimicrobial potential?

Standard assays include:

  • Agar diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • MIC (Minimum Inhibitory Concentration) determination, with comparisons to sulfonamide derivatives like sulfamethoxazole .
  • Time-kill kinetics to assess bacteriostatic vs. bactericidal effects .

Q. How is crystallographic data for this compound obtained and validated?

Single-crystal X-ray diffraction (SC-XRD) is performed using synchrotron or laboratory sources. Data collection involves programs like CrysAlisPro (Oxford Diffraction), followed by structure solution via SHELXS/SHELXD and refinement with SHELXL . Validation metrics (e.g., R-factor < 0.05, Hirshfeld surface analysis) ensure structural accuracy .

Q. What computational methods predict its electronic properties and reactivity?

Multiwfn analyzes electron density distributions (e.g., ESP maps) to identify nucleophilic/electrophilic sites . Gaussian or ORCA software calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .

Advanced Research Questions

Q. How are contradictions resolved between computational predictions and experimental biological activity data?

Discrepancies arise from solvent effects or protein flexibility in docking. Mitigation strategies include:

  • MD simulations (e.g., GROMACS ) to model ligand-protein dynamics over time .
  • QSAR modeling to correlate substituent effects (e.g., nitro vs. chloro groups) with bioactivity .
  • Experimental validation via isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What challenges arise in refining its crystal structure, and how are they addressed?

Common issues include disorder in the nitro group or solvent molecules. Solutions:

  • Twinning refinement in SHELXL for overlapping lattices .
  • SQUEEZE (in PLATON ) to model disordered solvent regions .
  • Hirshfeld atom refinement (HAR) for improved hydrogen atom positioning .

Q. How do substituent modifications (e.g., nitro to amino groups) impact its antimicrobial efficacy?

Systematic SAR studies show:

  • Nitro groups enhance electron-withdrawing effects, increasing membrane penetration but potentially reducing solubility .
  • Amino substitutions improve hydrogen bonding with bacterial dihydropteroate synthase (target enzyme) but may lower metabolic stability .
  • Halogenated analogs (e.g., 5-chloro derivatives) show enhanced potency due to hydrophobic interactions .

Q. What strategies optimize its solubility and bioavailability for in vivo studies?

  • Salt formation : Co-crystallization with sodium or potassium ions to improve aqueous solubility .
  • Prodrug design : Esterification of the sulfonamide group to enhance absorption, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to prolong half-life .

Q. How is its mechanism of action validated against hypothesized molecular targets?

  • Molecular docking : Using AutoDock Vina or Schrödinger to model interactions with dihydropteroate synthase .
  • CRISPR-Cas9 knockouts : Deleting target genes in bacterial strains to confirm resistance .
  • Metabolomic profiling (via LC-MS) to track folate pathway disruption in treated cells .

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